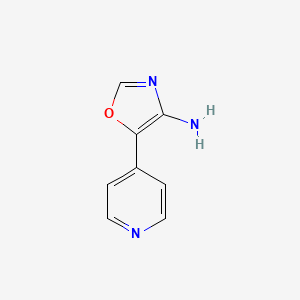

5-(Pyridin-4-yl)oxazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

5-pyridin-4-yl-1,3-oxazol-4-amine |

InChI |

InChI=1S/C8H7N3O/c9-8-7(12-5-11-8)6-1-3-10-4-2-6/h1-5H,9H2 |

InChI Key |

PDQVDQKBBGWOPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=C(N=CO2)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 5 Pyridin 4 Yl Oxazol 4 Amine

Cycloaddition Reactions Involving the Oxazole (B20620) Ring System

[2+2] Cycloadditions and their Scope

There is no specific information in the surveyed literature regarding the participation of 5-(Pyridin-4-yl)oxazol-4-amine or closely related 4-aminooxazoles in [2+2] cycloaddition reactions.

[3+2] Cycloadditions for Annulation

While the oxazole ring can participate in [3+2] cycloadditions, often acting as the two-atom component, specific examples involving this compound are not available. In some cases, oxazoles have been shown to react with dienophiles in a formal [3+2] manner, which can proceed through a zwitterionic intermediate after the initial nucleophilic attack and ring opening of the oxazole. For instance, certain 5-methoxyoxazoles react with tetracyanoethylene (B109619) to yield formal [3+2] cycloadducts through a mechanism involving oxazole ring opening. rsc.org The synthesis of some isoxazoles, which are structural isomers of oxazoles, can be achieved through [3+2] cycloaddition reactions between nitrile oxides and acetylenic precursors.

[4+2] Diels-Alder Reactions: Dienophilic Character of N-Substituted Oxazoles

The Diels-Alder reaction, a [4+2] cycloaddition, is a well-documented transformation for oxazoles, which can function as dienes. thieme-connect.desigmaaldrich.com The reactivity of the oxazole ring in these reactions is significantly influenced by the substituents. The presence of an electron-withdrawing nitrogen atom in the oxazole ring generally deactivates it towards electrophilic attack but allows it to act as a diene with suitable dienophiles. thieme-connect.de The reaction is facilitated by the addition of an alkyl group or an acid (Brønsted or Lewis) to the oxazole nitrogen, which lowers the energy of the LUMO of the diene, making it more reactive towards the dienophile's HOMO. nih.gov

Typically, the cycloaddition of an oxazole with an alkene or alkyne leads to an unstable bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, losing a nitrile to form a furan, or rearranges to form a pyridine (B92270) derivative. thieme-connect.deacs.org For example, 3-acylamino-2H-pyran-2-ones, which are structurally related to oxazoles, act as dienes in Diels-Alder reactions with alkynes to form substituted anilines after elimination of CO2 from the initial cycloadduct. chim.it

While no specific Diels-Alder reactions of this compound have been reported, it is plausible that the oxazole core could react as a diene, particularly upon N-activation of the pyridine ring. The electronic nature of both the pyridine and amine substituents would play a crucial role in the feasibility and outcome of such a reaction.

Ring Opening and Recyclization Pathways of the Oxazole Core

The oxazole ring can undergo ring-opening and subsequent recyclization to form other heterocyclic systems. tandfonline.com This reactivity is particularly pronounced for 5-aminooxazoles, which can be considered to have two hidden amide fragments. researchgate.net Nucleophilic attack at the C2 or C5 position of the oxazole ring can initiate these transformations. researchgate.net For instance, 5-aminooxazoles can be recyclized into various heterocycles like pyrroles, pyrimidines, pyrazoles, thiazoles, and imidazoles. tandfonline.comresearchgate.net The presence of an electron-withdrawing group at the C4 position often facilitates these reactions. researchgate.net

In the context of this compound, the 4-amino group would likely be a key player in its potential ring-opening and recyclization chemistry. Reactions with various electrophiles and nucleophiles could lead to a diverse array of new heterocyclic structures. However, no specific examples are documented in the literature for this particular compound.

Regioselective Metallation Chemistry of Oxazoles and its Synthetic Utility

The metallation of oxazoles is a powerful tool for their functionalization. acs.org The regioselectivity of this reaction is dictated by the substituents on the oxazole ring. Generally, the C2 position is the most acidic and is preferentially deprotonated by strong bases. However, the presence of directing groups can alter this selectivity. For example, the metallation of 4-oxazolinyloxazole derivatives has been used as a route to 2,4-bifunctionalized oxazoles. acs.org The resulting lithiated or zincated oxazoles can then be reacted with various electrophiles to introduce new substituents. acs.orgresearchgate.net

For this compound, direct metallation could potentially occur at the C2 position of the oxazole ring or on the pyridine ring, depending on the reaction conditions and the base used. The amino group at C4 could also influence the regioselectivity. The resulting organometallic intermediate would be a versatile synthon for introducing a wide range of functional groups.

Functional Group Interconversions of the Amine and Pyridine Moieties

The this compound molecule possesses two key functional groups that can undergo a variety of transformations: the 4-amino group and the pyridine ring.

Amine Group: The primary amino group can be expected to undergo typical amine reactions. These include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles (Sandmeyer reaction).

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases).

Iodine-catalyzed functionalization of primary aliphatic amines has been shown to lead to the formation of oxazoles and other N,O-heterocycles. nih.gov

Pyridine Moiety: The pyridine ring is an electron-deficient heterocycle and can undergo several characteristic reactions:

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic, allowing for reaction with alkyl halides to form pyridinium (B92312) salts and with peroxy acids to form pyridine-N-oxides.

Electrophilic Aromatic Substitution: The pyridine ring is generally unreactive towards electrophilic substitution due to its electron-deficient nature. When it does react, substitution typically occurs at the 3- and 5-positions. The presence of the oxazole-amine substituent would influence the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, especially if a good leaving group is present.

Cross-Coupling Reactions: The pyridine ring can be functionalized via various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, typically by first converting it to a halopyridine or a pyridyl-boronic acid derivative. beilstein-journals.org

Advanced Structural Characterization and Spectroscopic Analysis of 5 Pyridin 4 Yl Oxazol 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 5-(Pyridin-4-yl)oxazol-4-amine is currently available in the surveyed scientific literature. A detailed analysis of its proton and carbon chemical shifts, as well as the connectivity and spatial relationships of its atoms through 2D NMR techniques, would be necessary for a complete structural elucidation in solution.

¹H NMR Chemical Shift Analysis of Oxazole (B20620) and Pyridine (B92270) Protons

Specific chemical shift values and coupling constants for the protons on the oxazole and pyridine rings are yet to be determined.

¹³C NMR Spectral Interpretation for Carbon Framework

The characteristic chemical shifts for the carbon atoms comprising the oxazole and pyridine rings, as well as the carbon bearing the amino group, have not been reported.

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Assignment

The application of 2D NMR experiments, which would be crucial for unambiguously assigning proton and carbon signals and understanding the through-bond and through-space correlations within the molecule, has not been documented.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

Detailed high-resolution mass spectrometry data, which would confirm the elemental composition and provide insights into the molecule's fragmentation pathways under ionization, is not available.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Experimental IR and Raman spectra, which would identify the characteristic vibrational frequencies of the functional groups present in this compound, such as the N-H stretches of the amine group and the various C-N, C-O, and C=C bond vibrations of the heterocyclic rings, have not been published.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation of Chiral Derivatives

The stereochemical arrangement of atoms in chiral molecules is a critical determinant of their biological activity and physicochemical properties. For chiral derivatives of this compound, where the introduction of a stereocenter would result in enantiomeric pairs, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for elucidating their absolute configuration and conformational preferences in solution. While specific experimental data for chiral derivatives of this compound are not extensively available in the public domain, the principles of these techniques and their application to analogous chiral heterocyclic compounds provide a clear framework for their potential use.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org An achiral molecule will not exhibit a CD spectrum, making this technique exquisitely sensitive to molecular asymmetry. For a chiral derivative of this compound, a CD spectrum would display positive or negative peaks (known as Cotton effects) in the regions of electronic transitions of its chromophores (the pyridine, oxazole, and any additional chromophoric substituents). egyankosh.ac.inwikipedia.org The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the stereocenter.

In practice, the absolute configuration of a new chiral derivative can be determined by comparing its experimental CD spectrum with that of a known standard. Alternatively, and more powerfully, the experimental spectrum can be compared to theoretical spectra generated by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). mdpi.com By calculating the predicted CD spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental data can unequivocally establish the absolute configuration of the synthesized molecule. nih.govnih.gov

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. scispace.com The resulting ORD curve can be either plain, showing a gradual change in rotation with wavelength, or anomalous, exhibiting a characteristic peak and trough pattern within the absorption band of a chromophore. scispace.comslideshare.net This anomalous dispersion is also known as the Cotton effect. wikipedia.orgyoutube.com A positive Cotton effect is observed when the peak occurs at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. wikipedia.org

The sign of the Cotton effect in an ORD curve is directly correlated with the stereochemistry of the molecule. youtube.com For instance, empirical rules, such as the Octant Rule for ketones, have been developed to predict the sign of the Cotton effect based on the spatial disposition of substituents relative to the chromophore. youtube.com For chiral derivatives of this compound, similar correlations could be established, allowing for the assignment of absolute configuration based on the observed Cotton effect. The shape and amplitude of the ORD curve also provide valuable information about the conformational dynamics of the molecule in solution. scispace.com

Vibrational Circular Dichroism (VCD), an extension of CD into the infrared region, measures the differential absorption of circularly polarized infrared light during vibrational transitions. wikipedia.orgresearchgate.net VCD is particularly useful for molecules that lack strong electronic chromophores in the accessible UV-Vis range. researchgate.net By analyzing the VCD signals of specific vibrational modes (e.g., C-H or N-H stretching), detailed information about the conformation and absolute configuration can be obtained, again often relying on comparison with DFT calculations. nih.gov

While awaiting specific studies on chiral derivatives of this compound, the established power of chiroptical techniques in the broader field of stereochemistry provides a clear roadmap for the future characterization of such compounds. The combination of experimental CD/ORD/VCD spectroscopy with theoretical calculations offers a robust platform for the unambiguous assignment of stereochemistry, which is a prerequisite for understanding their structure-activity relationships.

Illustrative Data for Chiroptical Analysis of a Hypothetical Chiral Derivative

The following table represents hypothetical data that could be obtained from a chiroptical analysis of a chiral derivative of this compound, designated here as (R)-1-(5-(pyridin-4-yl)oxazol-4-yl)ethan-1-amine, to illustrate how such data is typically presented.

| Technique | Parameter | Wavelength (nm) | Observed Value |

| Circular Dichroism (CD) | Maximum Positive Ellipticity (θ) | 280 | +15 mdeg |

| Maximum Negative Ellipticity (θ) | 250 | -25 mdeg | |

| Optical Rotatory Dispersion (ORD) | Peak (Positive Cotton Effect) | 290 | +3500 deg |

| Trough (Positive Cotton Effect) | 260 | -4200 deg | |

| Specific Rotation | [α]D | 589 (D-line) | +75.5° |

Computational Chemistry and Theoretical Studies on 5 Pyridin 4 Yl Oxazol 4 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(Pyridin-4-yl)oxazol-4-amine, these calculations would provide insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to predict its vibrational frequencies. The process involves finding the minimum energy structure on the potential energy surface. For this compound, a common approach would be to use a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to perform these calculations.

The optimized geometry would provide data on bond lengths, bond angles, and dihedral angles. Vibrational analysis, following a successful geometry optimization, would confirm that the structure is a true minimum (no imaginary frequencies) and provide theoretical infrared (IR) and Raman spectra. These calculated spectra could be compared with experimental data for validation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4(Py)-C5(Ox) | ~1.47 Å |

| Bond Length | N1(Ox)-C5(Ox) | ~1.38 Å |

| Bond Length | C4(Ox)-N3(Ox) | ~1.32 Å |

| Bond Length | C4(Ox)-C4_amine(N) | ~1.37 Å |

| Bond Angle | C5(Py)-C4(Py)-C3(Py) | ~117° |

| Bond Angle | N1(Ox)-C5(Ox)-C4(Py) | ~128° |

| Dihedral Angle | C3(Py)-C4(Py)-C5(Ox)-N1(Ox) | ~30-40° |

Note: The values in this table are illustrative and based on typical values for similar heterocyclic systems. Actual calculated values would require a specific computational study.

Aromaticity Analysis of the Oxazole (B20620) and Pyridine (B92270) Rings

The aromaticity of the interconnected pyridine and oxazole rings is a key feature influencing the compound's stability and reactivity. Aromaticity can be quantified using several computational methods. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based method that evaluates the bond length equalization. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.

Another common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character. For this compound, NICS(0) and NICS(1) (calculated at the ring center and 1 Å above it, respectively) would be computed for both the pyridine and oxazole rings to assess their individual aromatic character.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of chemical stability. A large gap suggests high stability and low reactivity. For this compound, the FMO analysis would map the electron density of the HOMO and LUMO across the molecule, identifying the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Note: These energy values are estimations and would need to be confirmed by specific quantum chemical calculations.

Conformational Analysis and Energy Landscapes of the Compound

The rotational freedom around the single bond connecting the pyridine and oxazole rings allows for different spatial orientations (conformations) of this compound. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to generate a potential energy surface.

This analysis would identify the most stable conformer (global minimum) and any other low-energy conformers (local minima), as well as the energy barriers for rotation between them. The results are crucial for understanding which shapes the molecule is likely to adopt and how this might influence its interactions with other molecules.

Reaction Mechanism Studies through Computational Modeling

Computational modeling can be employed to elucidate the step-by-step pathways of chemical reactions involving this compound. This is particularly useful for understanding its synthesis or its transformations into other compounds.

Transition State Characterization for Key Synthetic and Transformative Steps

For any proposed reaction, computational chemists can model the entire reaction coordinate. This involves identifying and characterizing the transition state (TS), which is the highest energy point along the reaction pathway. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Catalytic Cycle Simulations Relevant to its Synthesis or Reactions

No specific research detailing the simulation of catalytic cycles for the synthesis or subsequent reactions of this compound could be identified. Such simulations are computationally intensive and are typically performed to elucidate reaction mechanisms, understand catalyst behavior, and optimize reaction conditions. For example, studies have investigated the mechanisms of organocatalyzed reactions or metal-catalyzed cyclizations for other heterocyclic systems. acs.orgnih.govcore.ac.uk However, this level of detailed mechanistic investigation has not been published for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

There is a lack of published studies focused on the ab initio prediction of NMR chemical shifts or IR frequencies for this compound. Computational methods like Density Functional Theory (DFT) are commonly used to calculate spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. biorxiv.orgliverpool.ac.uk These predictions are often correlated with experimental data to confirm molecular structures. researchgate.netucl.ac.uk While experimental spectral data (NMR, IR) are reported for various oxazole and pyridine derivatives during their synthesis and characterization, theoretical prediction studies for this compound are not available. rsc.orgmdpi.com

Role of 5 Pyridin 4 Yl Oxazol 4 Amine As a Versatile Synthetic Intermediate

Precursor to Diverse Heterocyclic Ring Systems

The strategic placement of reactive sites within 5-(pyridin-4-yl)oxazol-4-amine makes it an ideal precursor for the synthesis of various heterocyclic compounds. The amino group and the atoms of the oxazole (B20620) ring can participate in cyclization and condensation reactions to form fused and polycyclic systems.

The amino-oxazole core of this compound is a well-established motif for constructing fused heterocyclic systems. The primary amine can act as a nucleophile to react with suitable bifunctional electrophiles, leading to the formation of a new ring fused to the oxazole. For instance, derivatives of 5-aminooxazole are key intermediates in the synthesis of oxazolo[5,4-d]pyrimidines, which are structurally analogous to purine (B94841) bases and are of significant interest in medicinal chemistry. nih.govmdpi.com The synthesis often involves reacting the 5-aminooxazole with reagents like triethyl orthoformate to build the adjacent pyrimidine (B1678525) ring. nih.gov

This reactivity pattern makes this compound a prime candidate for creating fused systems such as pyrido[1,2-a]benzimidazoles. jraic.comnih.govnih.gov The general strategy for synthesizing these structures often involves intramolecular cyclization reactions. jraic.com The presence of the pyridine (B92270) ring, coupled with the reactive amino-oxazole moiety, provides the necessary components to build these complex, multi-ring structures which are recognized as privileged scaffolds in drug discovery. jraic.comnih.gov The hetero-Diels-Alder reaction is another powerful method for ring construction, where 5-alkoxyoxazole moieties can be used to form pyridine hybrids, demonstrating the versatility of the oxazole ring in building fused systems. researchgate.net

| Heterocyclic System | Synthetic Approach | Significance | Reference |

|---|---|---|---|

| Pyrido[1,2-a]benzimidazoles | Reductive intramolecular cyclization of N-aryl pyridinium (B92312) chlorides or multicomponent reactions. | Exhibit intense luminescence and complexing abilities; used in drug development and as fluorescent dyes. | jraic.com, nih.gov |

| Oxazolo[5,4-d]pyrimidines | Cyclization of a functionalized 5-aminooxazole with reagents like triethyl orthoformate. | Structural analogues of purine bases with potential anticancer and antiviral activity. | nih.gov, mdpi.com |

| Pyrimido[1,2-a]benzimidazoles | Annulation of substituted benzimidazoles with bifunctional synthetic equivalents. | Scaffolds for compounds targeting neurodegenerative diseases. | nih.gov |

Macrocycles containing heterocyclic subunits are of great interest due to their unique conformational properties and ability to bind to biological targets. The rigid structure and defined geometry of the this compound unit make it an excellent component for incorporation into macrocyclic frameworks. The synthesis of macrocycles containing four, six, or even seven oxazole moieties has been described in the literature. nih.gov These compounds can be designed to adopt specific conformations, enabling them to act as receptors for ions or small molecules, or to bind to complex biological structures like G-quadruplex DNA. nih.gov

The synthesis of such macrocycles often relies on iterative coupling reactions or cyclocondensation reactions between appropriately functionalized building blocks. mdpi.com The pyridine nitrogen and the exocyclic amine of this compound provide handles for linking these units together, making it a valuable monomer in the assembly of large, nitrogen-containing macrocyclic structures.

Scaffold for Complex Molecular Architecture and Natural Product Synthesis

The oxazole ring is a common structural motif found in a wide range of natural products, many of which exhibit significant biological activity. researchgate.netmdpi.com These natural peptides often contain oxazole moieties which confer conformational stability and are crucial for their interaction with biological targets like DNA, RNA, or proteins. mdpi.com

Therefore, this compound serves as a highly valuable scaffold in the synthesis of complex molecules and as an intermediate for creating analogues of natural products. By providing a pre-formed, biologically relevant pyridyl-oxazole core, it simplifies the synthetic route to complex targets. Synthetic chemists can utilize the amine group and the pyridine ring as points for elaboration, attaching other fragments to build molecules that mimic the structure and function of natural products or explore new areas of chemical space.

Applications in Asymmetric Synthesis

The pyridyl-oxazole framework is a cornerstone of a major class of chiral ligands used in asymmetric catalysis. The ability of this compound to serve as a precursor to these ligands underscores its importance in the field of enantioselective synthesis.

Pyridyl-oxazoline (PyOx) ligands are bidentate ligands that coordinate to a metal center through the nitrogen atoms of the pyridine ring and the oxazoline (B21484) ring. The chiral center is typically located on the oxazoline ring, creating a chiral environment around the metal that can direct the stereochemical outcome of a reaction.

The synthesis of PyOx ligands often begins with a pyridine derivative that is then elaborated to form the chiral oxazoline ring. researchgate.netresearchgate.net For example, a common route involves the reaction of a pyridine nitrile with a chiral amino alcohol. researchgate.net this compound provides a versatile starting point for accessing novel PyOx derivatives. The existing pyridyl-oxazole core can be modified, for instance, by converting the oxazole into a chiral oxazoline. This can be achieved by opening the oxazole ring and re-closing it with a chiral amino alcohol. Alternatively, the exocyclic amine group could be modified or replaced to tune the steric and electronic properties of the resulting ligand. One notable example is the (S)-t-BuPyOx ligand, which is highly effective in palladium-catalyzed reactions.

| Ligand Type | Key Structural Feature | Typical Starting Materials | Reference |

|---|---|---|---|

| (S)-t-BuPyOx | tert-Butyl group at the chiral center of the oxazoline ring. | 2-Chloro-5-(trifluoromethyl)pyridine and a chiral amino alcohol. | |

| Vinyl-PyOx | Vinylphenyl group on the pyridine ring for polymerization. | 4-Bromopyridine-2-carbonitrile and L-tert-leucinol. | researchgate.net |

| Triazole-Oxazoline | A triazole ring replaces the pyridine ring. | Aromatic amines and chiral N-(1-hydroxy-3-phenylpropan-2-yl)carboxamides. | researchgate.net |

Once synthesized, chiral ligands derived from pyridyl-oxazole scaffolds are employed in a multitude of metal-catalyzed enantioselective transformations. The ligand-metal complex acts as a chiral catalyst, enabling the synthesis of a specific enantiomer of a product from achiral or racemic starting materials.

Derivatives of PyOx ligands have proven to be highly effective in a variety of reactions. For example, palladium(II) complexes of (S)-t-BuPyOx ligands catalyze the highly enantioselective addition of arylboronic acids to cyclic N-sulfonylketimines, achieving enantiomeric excesses (ee) greater than 90%. Copper-based catalysts with oxazoline-derived ligands have been used for the enantioselective 1,2-carboamination of acrylamides. chinesechemsoc.org The specific structure of the ligand, including the substituents on both the pyridine and oxazoline rings, is crucial for achieving high levels of stereocontrol. The versatility of the this compound scaffold allows for the systematic modification of the ligand structure to optimize its performance for a specific chemical transformation.

| Reaction | Catalyst System | Result (Enantiomeric Excess) | Reference |

|---|---|---|---|

| Addition of arylboronic acids to N-sulfonylketimines | L1/Pd(II) trifluoroacetate (B77799) (L1 is a PyOx derivative) | >90% ee | |

| 1,2-Carboamination of acrylamides | Copper(I) with an oxazoline-derived N,N,N-ligand | Up to 90% ee | chinesechemsoc.org |

| Michael reaction of thiazolones with nitroolefins | Chiral bifunctional urea (B33335)/thiourea catalysts (related principle) | 91-97% ee | ehu.es |

| γ-Additions of oxazolones to butadienoates | Chiral phosphine (B1218219) catalysts | High enantioselectivity for α,α-disubstituted α-amino acids | acs.org |

Building Block for Advanced Materials (e.g., polymer precursors, optical materials, without biological context)

Despite the potential for nitrogen-containing heterocyclic compounds to serve as building blocks in materials science, a comprehensive review of scientific literature and chemical databases reveals a notable absence of specific applications for This compound in the development of advanced materials such as polymer precursors or optical materials in a non-biological context.

The current body of research on pyridinyl-oxazole derivatives is overwhelmingly directed towards their synthesis and evaluation for medicinal chemistry purposes. The unique structural features of the pyridinyl-oxazole scaffold, including its potential for hydrogen bonding and π-π stacking, have made it a significant area of interest for drug design and the exploration of biological activities.

While the broader class of oxazole-containing compounds has been investigated for various material applications, including their use in polymers and as components of electrophotographic photoreceptors and non-linear optical materials, specific data and research findings for the utility of This compound in these areas are not documented. The focus of existing studies on related pyridinyl-oxazole structures remains firmly within the realm of biological and pharmaceutical sciences.

Therefore, based on available scientific and technical information, the role of This compound as a building block for the creation of advanced, non-biological materials is not an established or reported field of study. Further research would be required to explore and potentially establish its utility in polymer science or optical materials development.

Future Research Directions and Unexplored Avenues for 5 Pyridin 4 Yl Oxazol 4 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The synthesis of substituted oxazoles is a well-established field, yet the development of environmentally benign methods for constructing the 5-(pyridin-4-yl)oxazol-4-amine scaffold remains a critical challenge. organic-chemistry.orgtandfonline.com Future research should prioritize the development of synthetic strategies that adhere to the principles of green chemistry, focusing on atom economy, reduced waste, and the use of safer reagents and solvents.

Promising approaches include one-pot syntheses that minimize intermediate purification steps. For instance, methods for the synthesis of fully substituted 4-aminooxazoles from simple amides and 1,4,2-dioxazol-5-ones, which act as umpolung reagents, substrates, and weak bases, could be adapted. organic-chemistry.orgnih.gov This approach is highly efficient and proceeds under mild conditions. organic-chemistry.org Another avenue involves the application of photochemical or electrochemical methods, which are inherently more sustainable technologies for heterocycle synthesis. vapourtec.com

Gold-catalyzed intermolecular formal [3+2] dipolar cycloadditions between ynamides and N-acylpyridinium N-aminides have emerged as a highly efficient and atom-economical route to functionalized 4-aminooxazoles. orgsyn.orgresearchgate.net Adapting this methodology to incorporate a pyridine (B92270) moiety at the C5 position would be a significant advancement.

Table 1: Potential Sustainable Synthetic Strategies

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| Amide Activation/Umpolung | One-pot procedure from readily available amides. organic-chemistry.orgnih.gov | High efficiency, mild conditions, avoids pre-functionalized starting materials. |

| Gold-Catalyzed Cycloaddition | Atom-economical, highly convergent. orgsyn.orgresearchgate.netthieme-connect.com | Access to diverse substitution patterns, potential for asymmetric synthesis. |

| Palladium-Catalyzed C-H Activation | Direct formation of C-N and C-O bonds from simple amides and ketones. organic-chemistry.org | High functional group tolerance, circumvents the need for pre-activated substrates. |

| Photochemical/Electrochemical Synthesis | Use of light or electricity as a "green" reagent. vapourtec.com | Reduced chemical waste, potential for novel reaction pathways. |

Investigation of Unconventional Reactivity Patterns and Unprecedented Transformations

The unique electronic properties of the this compound scaffold, arising from the interplay between the electron-donating amino group and the electron-withdrawing pyridine and oxazole (B20620) rings, may lead to unconventional reactivity. The C4-C5 double bond of the oxazole ring can participate as a dienophile in Diels-Alder reactions, a reactivity pattern that could be explored for the synthesis of complex polycyclic structures. clockss.org

Furthermore, the 4-amino group, while synthetically challenging to install and potentially unstable, offers a handle for further functionalization. clockss.orgsemanticscholar.org Research into the derivatization of this amino group via modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could yield a library of novel compounds with diverse properties. semanticscholar.org The stability of the 4-aminooxazole core itself is an area that warrants investigation, as these compounds have been reported to be elusive. clockss.org

Advanced Mechanistic Studies using Contemporary Physical Organic Chemistry Techniques

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing methods and discovering new transformations. Modern physical organic chemistry techniques can provide invaluable insights.

For instance, in situ spectroscopic methods, such as ReactIR and NMR monitoring, can be employed to identify and characterize transient intermediates in synthetic pathways. acs.org Computational studies, including Density Functional Theory (DFT) calculations, can be used to model reaction profiles, elucidate transition states, and predict the feasibility of proposed mechanistic pathways. acs.orgacs.org Such studies have been instrumental in understanding the formation of oxazoles and imidazoles via triflic anhydride-mediated amide activation and could be applied to the synthesis of the target compound. acs.org

Table 2: Proposed Mechanistic Investigation Techniques

| Technique | Information Gained | Relevance to this compound |

| In situ Spectroscopy (ReactIR, NMR) | Identification of reaction intermediates, reaction kinetics. | Optimization of synthetic routes, understanding side-product formation. |

| Isotope Labeling Studies | Tracing the fate of atoms during a reaction. | Confirming bond-forming and bond-breaking steps in complex transformations. |

| Computational Chemistry (DFT) | Reaction energy profiles, transition state geometries. acs.orgacs.org | Predicting reactivity, guiding the design of new reactions. |

| Kinetic Analysis | Determination of rate laws and activation parameters. | Elucidating the roles of catalysts and reagents in the rate-determining step. |

Exploration of New Catalytic Applications Beyond Chiral Ligand Scaffolding

While pyridyl-oxazoline ligands are well-established in asymmetric catalysis, the this compound scaffold offers potential for new catalytic applications that extend beyond this traditional role. acs.orgdicp.ac.cn The presence of multiple nitrogen atoms and the oxazole oxygen atom provides several potential coordination sites for metal centers.

Future research could explore the use of this compound as a ligand in transition metal catalysis for reactions such as cross-coupling, C-H activation, and oxidation catalysis. The electronic tunability of the scaffold, achieved through modification of the amino group or the pyridine ring, could allow for the fine-tuning of the catalyst's reactivity and selectivity. Furthermore, the development of cyclometalated gold(III) complexes with aryl-pyridine ligands for the synthesis of substituted oxazoles suggests that the target compound itself could be a precursor to novel catalysts. rsc.orgrsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated synthesis platforms would significantly accelerate research in this area. numberanalytics.com Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the ability to perform reactions that are difficult or hazardous in batch. rsc.orgacs.orgbeilstein-journals.org The synthesis of oxazoles and other heterocycles has been successfully demonstrated in flow reactors, often leading to higher yields and purity. rsc.orgacs.org

Automated synthesis platforms, which can perform numerous reactions in parallel, would enable the rapid generation of a library of this compound analogues for high-throughput screening in drug discovery or materials science applications. acs.orgnih.govrsc.org The use of cartridge-based automated synthesizers further simplifies the process, making complex chemical transformations accessible to a broader range of researchers. youtube.com

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 5-(Pyridin-4-yl)oxazol-4-amine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclization reactions or S-alkylation. For example, thiourea intermediates can be cyclized using phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) to form oxazole derivatives . Intermediates are characterized using -NMR and -NMR to confirm regiochemistry and purity . X-ray crystallography is critical for resolving ambiguities in structural assignments, as demonstrated in related oxazole derivatives .

Q. Which spectroscopic techniques are essential for validating the structure of this compound?

- Key Techniques :

- NMR Spectroscopy : -NMR detects aromatic protons (pyridinyl and oxazolyl) at δ 7.5–8.5 ppm, while -NMR confirms carbonyl and heterocyclic carbons .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm) and C-O (1250–1300 cm) bonds validate the oxazole ring .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Best Practices :

- Standardize reaction conditions (e.g., solvent purity, temperature control).

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Validate product purity via TLC and HPLC before scaling up .

Advanced Research Questions

Q. How can contradictions in spectral data during structural confirmation be resolved?

- Resolution Strategies :

- Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .

- Perform single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated for 5-(4-fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine (R-factor = 0.043) .

- Compare experimental IR/MS data with computational simulations (e.g., DFT) .

Q. What experimental design considerations are critical for evaluating the bioactivity of this compound derivatives?

- Methodological Framework :

- In Vitro Assays : Use standardized protocols (e.g., MIC for antimicrobial activity , MTT assays for cytotoxicity).

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., alkylsulfanyl groups) to modulate lipophilicity and binding affinity .

- QSAR Modeling : Correlate electronic (HOMO/LUMO) and steric parameters with bioactivity using software like Schrödinger Maestro .

Q. How do substituents on the oxazole ring influence the physicochemical properties of derivatives?

- Key Insights :

- Electron-Withdrawing Groups (e.g., -CF₃) : Increase metabolic stability but reduce solubility .

- Alkylsulfanyl Chains : Enhance membrane permeability via increased logP values, as seen in triazol-4-amine derivatives .

- Pyridinyl Moieties : Improve π-π stacking interactions in enzyme binding pockets, critical for kinase inhibition .

Q. What strategies optimize reaction yields in multistep syntheses of this compound analogs?

- Optimization Approaches :

- Catalyst Screening : Use Pd/C or CuI for cross-coupling steps to reduce side reactions .

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 min vs. 12 h conventional) while maintaining >85% yield .

- Workup Protocols : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate polar intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.